molecular formula C19H17NO2 B12553699 Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- CAS No. 155134-42-2

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)-

Cat. No.: B12553699
CAS No.: 155134-42-2
M. Wt: 291.3 g/mol
InChI Key: ZFRDHVVMJNUYBL-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is an organic compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes a benzenemethanamine core with hydroxy and phenoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- typically involves the reaction of benzenemethanamine with hydroxylamine and a phenoxyphenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Benzenemethanamine, hydroxylamine, and a phenoxyphenyl derivative.

    Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), and stirring for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but lacks the phenoxy group.

    Benzeneethanamine, 4-methoxy-α-methyl-: Contains a methoxy group instead of a phenoxy group.

Uniqueness

Benzenemethanamine, N-hydroxy-N-(4-phenoxyphenyl)- is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

155134-42-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-N-(4-phenoxyphenyl)hydroxylamine

InChI

InChI=1S/C19H17NO2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14,21H,15H2

InChI Key

ZFRDHVVMJNUYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)O

Origin of Product

United States

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